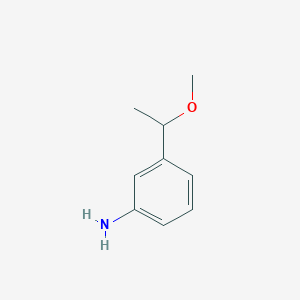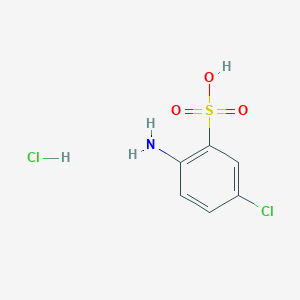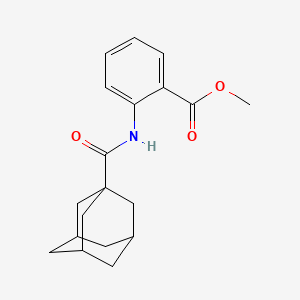
Sodium 2-fluoroethane-1-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-fluoroethane-1-sulfinate is a chemical compound with the molecular formula C2H4FNaO2S and a molecular weight of 134.11 . It is used for research purposes .
Synthesis Analysis
Sodium sulfinates, including Sodium 2-fluoroethane-1-sulfinate, have been used as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions . They act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions . Significant progress has been made in synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones .Chemical Reactions Analysis
Sodium sulfinates are used in various chemical reactions. They are used as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions . They are also used in the synthesis of thiosulfonates, sulfonamides, sulfides, and sulfones .Scientific Research Applications
Production of β-Keto Sulfones
β-Keto sulfones have applications in medicinal chemistry, and sodium sulfinates facilitate their synthesis through reactions involving ketones or aldehydes.
Each application utilizes the unique reactivity of sodium sulfinates under different conditions to create a wide range of sulfur-containing compounds with potential uses in various fields such as pharmaceuticals, agrochemicals, and materials science .
Future Directions
Sodium sulfinates, including Sodium 2-fluoroethane-1-sulfinate, have shown promising results in various synthetic applications . Future research may focus on expanding their use in the synthesis of organosulfur compounds and exploring new reaction conditions for sulfonylation, sulfenylation, and sulfinylation .
Mechanism of Action
Target of Action
Sodium 2-fluoroethane-1-sulfinate, like other sodium sulfinates, is a versatile building block in organic synthesis . It doesn’t have a specific biological target but is used as a reagent in chemical reactions to introduce the sulfonyl group into various organic compounds .
Mode of Action
Sodium 2-fluoroethane-1-sulfinate acts as a sulfonylating, sulfenylating, or sulfinylating reagent, depending on reaction conditions . It participates in S–S, N–S, and C–S bond-forming reactions, contributing to the synthesis of a wide range of organosulfur compounds .
Biochemical Pathways
The compound doesn’t directly interact with biochemical pathways. Instead, it’s used to synthesize organosulfur compounds, including thiosulfonates, sulfonamides, sulfides, and sulfones . These compounds can then participate in various biochemical processes.
Pharmacokinetics
As a chemical reagent, its bioavailability, distribution, metabolism, and excretion would depend on the specific conditions of its use and the compounds it’s used to synthesize .
Result of Action
The primary result of Sodium 2-fluoroethane-1-sulfinate’s action is the synthesis of various organosulfur compounds . These compounds have diverse applications in pharmaceuticals, agrochemicals, and material science .
properties
IUPAC Name |
sodium;2-fluoroethanesulfinate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5FO2S.Na/c3-1-2-6(4)5;/h1-2H2,(H,4,5);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGJLHOBWKPKAX-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)[O-])F.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4FNaO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-fluoroethane-1-sulfinate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-fluorophenyl)methoxy]-N-(4-methoxyphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2907712.png)

![2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2907715.png)

![2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2907718.png)






